molecular formula C16H27O2P B081573 Phenyl di-n-pentylphosphinate CAS No. 14656-17-8

Phenyl di-n-pentylphosphinate

Cat. No. B081573
CAS RN: 14656-17-8
M. Wt: 282.36 g/mol
InChI Key: TUJWIYZCAPMHSA-UHFFFAOYSA-N
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Description

Phenyl di-n-pentylphosphinate (PDPP) is a phosphonate compound that has gained significant attention in scientific research due to its unique chemical properties. PDPP is a white crystalline solid that is soluble in organic solvents and exhibits excellent thermal stability. The compound has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research.

Scientific Research Applications

Phenyl di-n-pentylphosphinate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Phenyl di-n-pentylphosphinate has been used as a flame retardant due to its excellent thermal stability and ability to form char. In catalysis, Phenyl di-n-pentylphosphinate has been used as a ligand in transition metal catalysis reactions, demonstrating high catalytic activity and selectivity. In biomedical research, Phenyl di-n-pentylphosphinate has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.

Mechanism Of Action

The mechanism of action of Phenyl di-n-pentylphosphinate is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. Phenyl di-n-pentylphosphinate has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron. These metal complexes have been investigated for their potential as catalysts in various reactions.

Biochemical And Physiological Effects

Phenyl di-n-pentylphosphinate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the compound has been investigated for its potential as a drug delivery system, and studies have shown that Phenyl di-n-pentylphosphinate can effectively deliver drugs to target cells.

Advantages And Limitations For Lab Experiments

Phenyl di-n-pentylphosphinate has several advantages for lab experiments, including its excellent thermal stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for research on Phenyl di-n-pentylphosphinate, including investigating its potential as a flame retardant in polymers, exploring its use as a ligand in transition metal catalysis reactions, and investigating its potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl di-n-pentylphosphinate and to optimize its synthesis and purification methods.

Synthesis Methods

Phenyl di-n-pentylphosphinate can be synthesized using a variety of methods, including the reaction of phenylphosphinic acid with n-pentanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using recrystallization. Other synthesis methods involve the reaction of phenylphosphinic acid with various alcohols, such as n-butanol or n-hexanol.

properties

CAS RN

14656-17-8

Product Name

Phenyl di-n-pentylphosphinate

Molecular Formula

C16H27O2P

Molecular Weight

282.36 g/mol

IUPAC Name

dipentylphosphoryloxybenzene

InChI

InChI=1S/C16H27O2P/c1-3-5-10-14-19(17,15-11-6-4-2)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3

InChI Key

TUJWIYZCAPMHSA-UHFFFAOYSA-N

SMILES

CCCCCP(=O)(CCCCC)OC1=CC=CC=C1

Canonical SMILES

CCCCCP(=O)(CCCCC)OC1=CC=CC=C1

Other CAS RN

14656-17-8

synonyms

PDNP
PDPP
phenyl di-n-pentylphosphinate

Origin of Product

United States

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